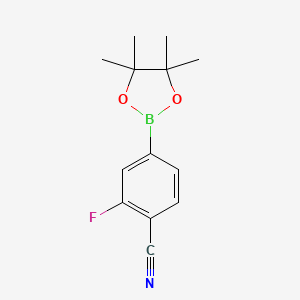

2-Fluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Vue d'ensemble

Description

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The compound can be synthesized through a two-step substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using single crystal X-ray diffraction . The results of the conformational analysis show that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The compound is an important boric acid derivative and has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical And Chemical Properties Analysis

The compound has the empirical formula C13H16BFN2O2 . It is a solid at room temperature .Applications De Recherche Scientifique

Synthèse Organique

Ce composé est un intermédiaire précieux en synthèse organique, en particulier dans les réactions de couplage carbone-carbone. Son groupe ester boronique est essentiel dans les réactions de couplage croisé de Suzuki-Miyaura, largement utilisées pour former des composés biaryles avec une grande précision .

Conception et Développement de Médicaments

La présence d'un atome de fluor dans le composé augmente son potentiel en chimie médicinale. Les atomes de fluor peuvent modifier considérablement l'activité biologique des produits pharmaceutiques, conduisant au développement de médicaments à l'efficacité et à la stabilité accrues .

Science des Matériaux

En science des matériaux, ce composé peut être utilisé pour synthétiser de nouveaux polymères et matériaux. Sa capacité à participer à des réactions de couplage permet la création d'architectures moléculaires complexes essentielles aux matériaux avancés .

Thérapie par Capture Neutronique du Bore (BNCT)

En tant que dérivé de l'acide borique, ce composé peut avoir des applications en BNCT, une méthode de traitement du cancer qui utilise des composés contenant du bore pour délivrer des doses létales de rayonnement aux cellules tumorales de manière sélective .

Chimie Analytique

En chimie analytique, les dérivés de ce composé peuvent être utilisés comme étalons ou réactifs dans diverses méthodes spectroscopiques, notamment la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM), en raison de leurs propriétés structurales uniques .

Chimie Agricole

La partie bore du composé peut être utilisée dans le développement de nouveaux produits agrochimiques. Le bore est un nutriment essentiel pour les plantes, et ses dérivés sont étudiés pour leur potentiel comme engrais ou régulateurs de croissance .

Études Conformationnelles

La structure du composé permet des études conformationnelles utilisant des techniques telles que la cristallographie aux rayons X et la théorie de la fonctionnelle de la densité (DFT). Ces études peuvent révéler des informations sur la géométrie moléculaire et les propriétés électroniques .

Science de l'Environnement

Les composés fluorés sont souvent étudiés pour leur impact environnemental. Ce composé peut servir de modèle pour étudier le devenir environnemental des polluants fluorés, leur interaction avec les systèmes naturels et les méthodes de leur dégradation .

Safety and Hazards

Orientations Futures

Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates with many applications in organic synthesis reactions . They have good biological activity and pharmacological effects, and have been widely used in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future research directions for this compound could involve further exploration of its potential applications in medicine and organic synthesis.

Mécanisme D'action

Target of Action

Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

Boronic acid pinacol ester compounds are known to participate in various chemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be involved in various biochemical pathways due to their role in carbon-carbon coupling and carbon heterocoupling reactions .

Result of Action

Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects .

Action Environment

It is known that arylboronic acid, a related compound, is stable to water and air .

Analyse Biochimique

Biochemical Properties

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The compound interacts with palladium catalysts and aryl halides to facilitate these reactions, leading to the formation of biaryl compounds. Additionally, the presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .

Cellular Effects

The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. The compound’s ability to interact with cellular proteins and enzymes can result in alterations in cell function, including effects on cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group allows the compound to form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can bind to the active site of an enzyme and prevent substrate binding. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity for target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations. Toxicity studies have shown that high doses of the compound can lead to adverse effects, including organ damage and changes in physiological function .

Metabolic Pathways

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the activity of key enzymes, leading to changes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, resulting in alterations in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution can also be influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is essential for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence energy production and metabolic activity. The compound’s localization can also affect its interactions with biomolecules and its overall efficacy in biochemical reactions .

Propriétés

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJGKVYFBOCENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679909 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870238-67-8 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

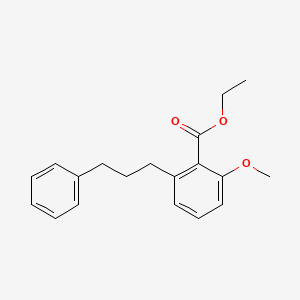

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)

![2-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1463618.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1463622.png)